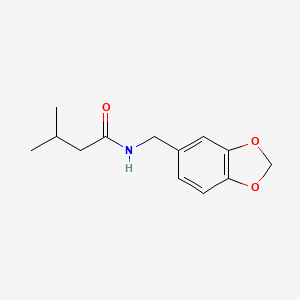

N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

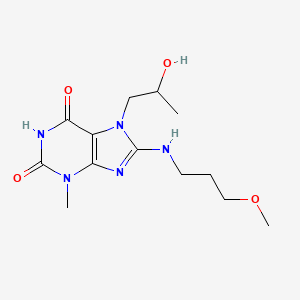

N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide, also known as MDBP, is a chemical compound that belongs to the family of amphetamines. It is a psychoactive substance that has gained increasing attention in recent years due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds with the 1,3-benzodioxol moiety have been explored for their potential in cancer treatment. A study has shown that indoles bearing 3-N-fused heteroaryl moieties, designed based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide , exhibit significant anticancer activity . These compounds were synthesized and evaluated against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia, showing promising results in inhibiting cancer cell growth.

Antioxidant Properties

The antioxidant capacity of compounds related to N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide has been investigated, revealing that these molecules can protect against oxidative stress . This property is crucial in preventing cellular damage that can lead to chronic diseases, including neurodegenerative disorders and cardiovascular diseases.

Synthesis of Bioactive Molecules

The benzodioxol moiety is a key structural component in the synthesis of bioactive molecules. Research has demonstrated methods to synthesize derivatives of N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide that contain aryloxypropanol, aminoacetyl, and hetarylsulfanylacetyl substituents, which are known to exhibit a broad spectrum of biological activities .

Chemical Biology and Mechanistic Studies

Understanding the mechanism of action of compounds like N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide is crucial in chemical biology. Studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in cancer cells, providing insights into their potential mechanisms .

Neuropharmacology

Due to the sedative and anticonvulsant activities associated with the benzodioxol moiety, derivatives of N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide could be explored for their potential applications in treating neurological disorders .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines . The specific targets of these compounds are often proteins involved in cell growth and proliferation, such as tubulin .

Mode of Action

For instance, some compounds cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide may interact with its targets in a similar manner, leading to changes in cell growth and survival.

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to downstream effects such as cell cycle arrest and apoptosis .

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . These effects are likely due to the compound’s interaction with its targets and its influence on biochemical pathways.

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9(2)5-13(15)14-7-10-3-4-11-12(6-10)17-8-16-11/h3-4,6,9H,5,7-8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXRYDNKTVYDSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2936446.png)

![2-amino-4-(2-chlorophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936450.png)

![5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/no-structure.png)

![2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2936455.png)

![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2936458.png)

![5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2936464.png)

![1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2936467.png)

![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)